molecular formula C12H17NO4 B2689533 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid CAS No. 1823864-13-6

3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid

Cat. No.: B2689533
CAS No.: 1823864-13-6
M. Wt: 239.271
InChI Key: WQDZHZALQWGGPL-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid is a synthetic organic compound with the molecular formula C12H17NO4. It is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a propiolic acid moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the pyrrolidine ring. This is usually achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Propiolic Acid Moiety: The final step involves the coupling of the Boc-protected pyrrolidine with propiolic acid or its derivatives under conditions that facilitate the formation of the desired product. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the propiolic acid moiety into other functional groups such as alkenes or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then participate in various biochemical pathways. The propiolic acid moiety allows for further functionalization and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid: Similar structure but lacks the triple bond of the propiolic acid moiety.

    3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}acetic acid: Contains an acetic acid moiety instead of the propiolic acid.

    3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}butanoic acid: Features a butanoic acid moiety, providing different reactivity and properties.

Uniqueness

3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid is unique due to the presence of the propiolic acid moiety, which introduces a triple bond into the structure. This feature imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h9H,4-5,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDZHZALQWGGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823864-13-6
Record name 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid
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